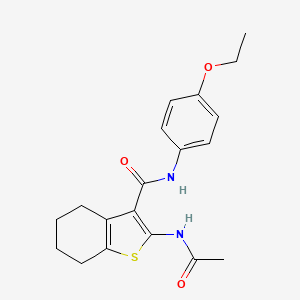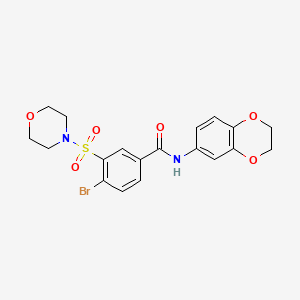
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide
Vue d'ensemble
Description
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide, also known as BDBM13, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDBM13 is a benzamide derivative that has been shown to exhibit potent inhibitory activity against a wide range of enzymes and proteins. In
Mécanisme D'action
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide exerts its inhibitory activity by binding to the active site of enzymes and proteins, thereby preventing their normal function. The exact mechanism of action of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide has been shown to exhibit potent inhibitory activity against several enzymes and proteins. This inhibition can lead to a wide range of biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and anti-viral activity.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments, including its potent inhibitory activity against a wide range of enzymes and proteins, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications. However, there are also several limitations to using 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide in lab experiments, including its complex synthesis method and the need for further investigation into its mechanism of action.
Orientations Futures
There are several future directions for the study of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide, including the investigation of its potential therapeutic applications in various diseases, the exploration of its mechanism of action, and the development of more efficient synthesis methods. Additionally, further research is needed to determine the optimal dosage and administration of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide for therapeutic use.
Applications De Recherche Scientifique
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against a wide range of enzymes and proteins, including carbonic anhydrase IX, histone deacetylases, and protein kinase CK2. 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O6S/c20-15-3-1-13(11-18(15)29(24,25)22-5-7-26-8-6-22)19(23)21-14-2-4-16-17(12-14)28-10-9-27-16/h1-4,11-12H,5-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATPEGQTQIDEOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-ylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[5-(anilinocarbonyl)-2-chlorophenyl]sulfonyl}amino)benzoic acid](/img/structure/B3570119.png)
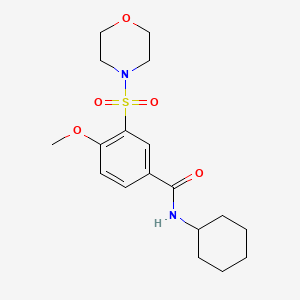
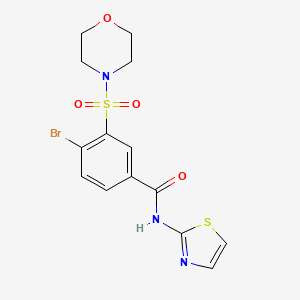
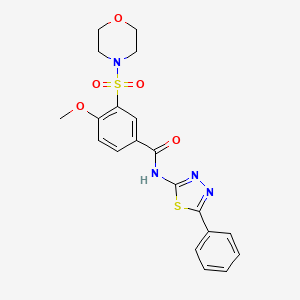
![N,N-diethyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B3570154.png)
![4-chloro-N,N-diethyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B3570160.png)

![3-[(4-methylbenzoyl)amino]phenyl 2-chloro-5-(1-piperidinylsulfonyl)benzoate](/img/structure/B3570179.png)
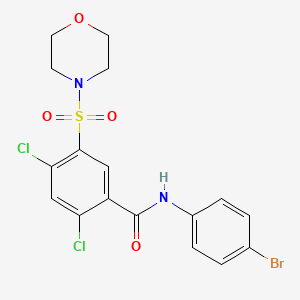
![3-[(diethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3570207.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B3570209.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B3570214.png)
![N-[1-benzyl-3-(4-bromophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B3570225.png)
